molecular formula C29H36O3 B1684394 (5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid

(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid

Cat. No.: B1684394
M. Wt: 432.6 g/mol
InChI Key: HILRZHRCCODTSA-AHQVELJISA-N
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Description

ZK-158252 is a selective antagonist of the leukotriene B4 type-2 receptor (BLT2). This compound is primarily used in scientific research to study the role of leukotriene receptors in various biological processes. It has a molecular weight of 432.59 and a chemical formula of C29H36O3 .

Preparation Methods

The synthesis of ZK-158252 involves several steps, including the preparation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be prepared using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

ZK-158252 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

ZK-158252 is widely used in scientific research due to its ability to selectively inhibit the BLT2 receptor. Some of its applications include:

    Chemistry: Used to study the chemical properties and reactions of leukotriene receptors.

    Biology: Helps in understanding the role of leukotriene receptors in various biological processes, including inflammation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as asthma, psoriasis, and rheumatoid arthritis.

    Industry: Used in the development of new drugs and therapeutic agents targeting leukotriene receptors .

Mechanism of Action

ZK-158252 exerts its effects by selectively binding to and inhibiting the leukotriene B4 type-2 receptor (BLT2). This receptor is involved in various inflammatory and immune responses. By blocking the receptor, ZK-158252 can reduce inflammation and modulate immune responses. The molecular targets and pathways involved include the inhibition of leukotriene signaling pathways, which play a crucial role in inflammation and immune regulation .

Comparison with Similar Compounds

ZK-158252 is unique due to its high selectivity for the BLT2 receptor. Similar compounds include:

ZK-158252 stands out due to its specificity and potency in inhibiting the BLT2 receptor, making it a valuable tool in scientific research.

Properties

Molecular Formula

C29H36O3

Molecular Weight

432.6 g/mol

IUPAC Name

(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid

InChI

InChI=1S/C29H36O3/c30-27(29(22-11-23-29)21-10-14-24-12-2-1-3-13-24)19-8-6-17-25-15-4-5-16-26(25)18-7-9-20-28(31)32/h1-3,6,8,12-13,17-19,25,27,30H,4-5,7,9,11,15-16,20-23H2,(H,31,32)/b17-6+,19-8+,26-18+

InChI Key

HILRZHRCCODTSA-AHQVELJISA-N

SMILES

C1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O

Isomeric SMILES

C1CC/C(=C\CCCC(=O)O)/C(C1)/C=C/C=C/C(C2(CCC2)CC#CC3=CC=CC=C3)O

Canonical SMILES

C1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZK-158252;  ZK 158252;  ZK158252.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid
Reactant of Route 2
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid
Reactant of Route 3
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid
Reactant of Route 4
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid
Reactant of Route 5
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid
Reactant of Route 6
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid

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